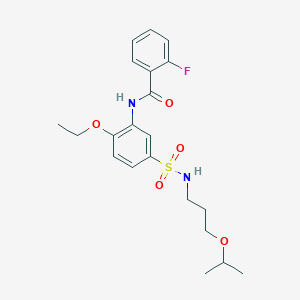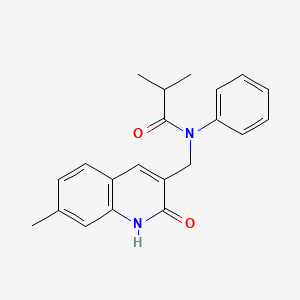
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide, also known as HAMI 3379, is a synthetic compound that has recently gained attention for its potential use in scientific research.
Mécanisme D'action
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide 3379 inhibits the activity of PTP1B by binding to its active site and preventing it from dephosphorylating insulin receptor substrate 1 (IRS1), a key protein in insulin signaling. This leads to an increase in insulin sensitivity and glucose uptake in cells.
Biochemical and Physiological Effects:
In addition to its effects on insulin signaling, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide 3379 has been found to inhibit the activity of several other enzymes, including protein tyrosine phosphatase α (PTPα) and protein tyrosine phosphatase ε (PTPε). It has also been reported to induce apoptosis (programmed cell death) in cancer cells and to inhibit angiogenesis (the formation of new blood vessels).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide 3379 in lab experiments is its specificity for PTP1B, which allows for more targeted studies of insulin signaling. However, its effects on other enzymes and cellular processes must also be taken into account. Additionally, the synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide 3379 is complex and time-consuming, which could limit its availability for research purposes.
Orientations Futures
There are several potential future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide 3379. One area of interest is its potential as a treatment for diabetes and obesity, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand its effects on cancer cells and its potential as a chemotherapy agent. Finally, the development of more efficient synthesis methods could make N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide 3379 more widely available for research purposes.
In conclusion, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide 3379 is a synthetic compound with potential for use in scientific research as a tool to study various biological processes. Its specificity for PTP1B makes it a valuable tool for studying insulin signaling, and its effects on other enzymes and cellular processes warrant further investigation. While its synthesis is complex and time-consuming, its potential for use in the development of new treatments for diabetes, obesity, and cancer make it an important area of research for the future.
Méthodes De Synthèse
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide 3379 is synthesized through a multi-step process, starting with the reaction of 2-hydroxy-7-methylquinoline with paraformaldehyde to form the intermediate 2-(hydroxymethyl)-7-methylquinoline. This intermediate is then reacted with N-phenylisobutyramide in the presence of a catalyst to yield the final product, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide 3379.
Applications De Recherche Scientifique
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide 3379 has shown potential for use in scientific research as a tool to study various biological processes. It has been reported to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), a key regulator of insulin signaling, which could lead to the development of new treatments for diabetes and obesity. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide 3379 has been found to inhibit the growth of cancer cells and has shown potential as a chemotherapy agent.
Propriétés
IUPAC Name |
2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-14(2)21(25)23(18-7-5-4-6-8-18)13-17-12-16-10-9-15(3)11-19(16)22-20(17)24/h4-12,14H,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDQHINRBSVYSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

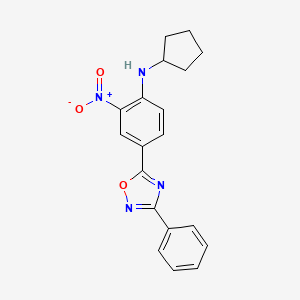

![N-[(4-methoxyphenyl)methyl]-2,2-diphenylacetamide](/img/structure/B7687606.png)
![N-benzyl-3-(2-chlorophenyl)-N-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687613.png)

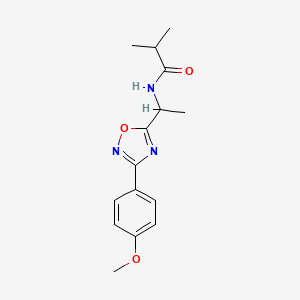
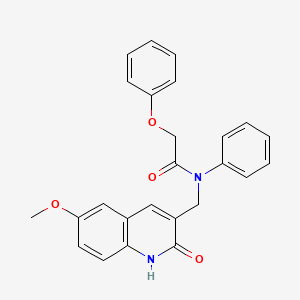
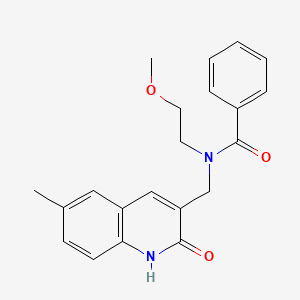

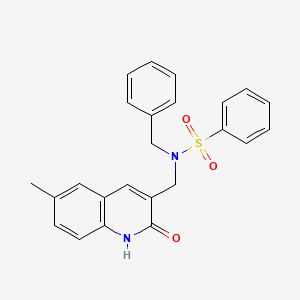
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7687652.png)

![4-fluoro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687692.png)
